molecular formula C27H58NO5PS B12798079 rac-3-Octadecylthio-2-methoxypropyl phosphocholine CAS No. 103304-65-0

rac-3-Octadecylthio-2-methoxypropyl phosphocholine

Cat. No.: B12798079
CAS No.: 103304-65-0
M. Wt: 539.8 g/mol
InChI Key: MRBWTOADIJUJQN-UHFFFAOYSA-N
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Description

rac-3-Octadecylthio-2-methoxypropyl phosphocholine is a synthetic alkyl phospholipid analogue characterized by a racemic glycerol backbone with an octadecylthio (C18-thioether) group at the sn-3 position, a methoxy group at sn-2, and a phosphocholine headgroup at sn-1. Its molecular formula is C28H59NO6PS, with a molecular weight of 568.8 g/mol . This compound exhibits potent antitumor activity by selectively disrupting phospholipid metabolism in cancer cells and inhibiting protein kinase C (PKC), a key enzyme in cell proliferation signaling .

Properties

CAS No.

103304-65-0

Molecular Formula

C27H58NO5PS

Molecular Weight

539.8 g/mol

IUPAC Name

(2-methoxy-3-octadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H58NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-35-26-27(31-5)25-33-34(29,30)32-23-22-28(2,3)4/h27H,6-26H2,1-5H3

InChI Key

MRBWTOADIJUJQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Octadecylthio-2-methoxypropyl phosphocholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Octadecylthio Group: This step involves the reaction of octadecanethiol with an appropriate alkylating agent to form the octadecylthio group.

    Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxypropyl halide reacts with an intermediate compound.

    Attachment of the Phosphocholine Moiety: The final step involves the phosphorylation of the intermediate compound with a phosphocholine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-3-Octadecylthio-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:

    Oxidation: The octadecylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the phosphocholine moiety, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phospholipids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a model compound for studying the behavior of phospholipids and their interactions with other molecules.

    Biology: The compound’s inhibitory effects on protein kinase C make it a valuable tool for studying signal transduction pathways and cellular processes.

    Medicine: Its potential as an anti-cancer agent has been explored due to its ability to inhibit neoplastic cell growth.

    Industry: The compound’s unique properties make it suitable for use in the development of novel pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of rac-3-Octadecylthio-2-methoxypropyl phosphocholine involves its interaction with protein kinase C. By inhibiting this enzyme, the compound disrupts various cellular signaling pathways, leading to altered cellular functions. The molecular targets include specific isoforms of protein kinase C, which play crucial roles in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Edelfosine (1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine)

  • Structural Features : Ether-linked octadecyl chain at sn-1, methoxy group at sn-2, phosphocholine at sn-3.
  • Mechanism : Accumulates in tumor cells due to resistance to phospholipase cleavage, disrupting membrane integrity and inhibiting phosphatidylcholine synthesis. Cytotoxicity correlates with lysophospholipid accumulation from impaired reacylation .
  • Metabolism: Not a substrate for alkyl cleavage enzymes; persists in cells due to stable ether bond .
  • Cytotoxicity Specificity : Selective for leukemic cells (e.g., HL-60) via differential uptake and lysophospholipase inefficiency .

rac-1-Octadecyl-2-methoxy-glycero-3-phosphocholine

  • Structural Features : Ether-linked octadecyl chain at sn-1, methoxy at sn-2.
  • Mechanism : Cytotoxicity arises from interference with phospholipid metabolism, similar to Edelfosine. However, its uptake in sensitive cells (e.g., HL-60) is higher than in resistant cells (e.g., K562), suggesting membrane interaction differences .
  • Metabolism: Minimal cleavage by alkyl monooxygenase; >90% remains unmetabolized after 24 hours .
  • Key Difference : The sn-3 thioether group in rac-3-Octadecylthio-2-methoxypropyl phosphocholine may alter membrane localization (e.g., peripheral accumulation in HL-60 cells) versus uniform distribution in resistant cells .

rac-3-Octadecanamido-2-Ethoxypropan-1-ol Phosphocholine

  • Structural Features: Amide-linked octadecanoyl chain at sn-3, ethoxy group at sn-2.
  • Mechanism : Inhibits tumor growth via PKC inhibition but shows reduced membrane permeability due to the polar amide group .
  • Metabolism : Ethoxy group increases metabolic stability compared to methoxy, but amide linkage may enhance susceptibility to hydrolytic enzymes.
  • Key Difference : The thioether in this compound likely improves lipophilicity and membrane integration versus the amide/ethoxy combination .

Data Table: Structural and Functional Comparison

Compound Name Structural Features Key Metabolic Pathways Cytotoxicity Mechanism Target Cells/Applications
This compound sn-3: C18-thioether; sn-2: methoxy; sn-1: phosphocholine Resists alkyl cleavage; accumulates in membranes PKC inhibition; lysophospholipid accumulation Broad-spectrum tumor cells
Edelfosine sn-1: C18-ether; sn-2: methoxy Stable ether bond; no cleavage by monooxygenase Disrupts phosphatidylcholine synthesis Leukemic cells (HL-60)
rac-1-Octadecyl-2-methoxy-glycero-3-phosphocholine sn-1: C18-ether; sn-2: methoxy Low alkyl cleavage enzyme activity Membrane disruption; lysophospholipid buildup HL-60, K562
rac-3-Octadecanamido-2-Ethoxypropan-1-ol Phosphocholine sn-3: C18-amide; sn-2: ethoxy Hydrolysis of amide; ethoxy stability PKC inhibition; reduced membrane permeability Tumor cells with high PKC activity

Mechanistic Insights and Controversies

  • Enzyme Activity Paradox : contradicts earlier studies by showing similar alkyl cleavage enzyme levels in sensitive (HL-60) and resistant (K562, neutrophils) cells. This suggests cytotoxicity differences arise from uptake efficiency or subcellular localization rather than enzyme activity .
  • Thioether vs. Ether Bonds : The thioether group in this compound may enhance metabolic stability compared to ether bonds, as sulfur’s lower electronegativity reduces susceptibility to oxidative enzymes .
  • PKC Inhibition : Unlike Edelfosine, this compound directly inhibits PKC, offering dual mechanisms (metabolic disruption + signaling interference) for antitumor activity .

Biological Activity

Rac-3-Octadecylthio-2-methoxypropyl phosphocholine, also known as ET-18-OCH3, is a synthetic ether lipid that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is an analogue of lysophosphatidylcholine and has been shown to exhibit significant biological activity, especially in the context of cancer treatment. This article reviews the biological activity of ET-18-OCH3, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

ET-18-OCH3 operates through several key mechanisms that contribute to its biological activity:

  • Inhibition of Phosphatidylcholine Biosynthesis :
    • ET-18-OCH3 inhibits the synthesis of phosphatidylcholine, a critical component of cell membranes. This inhibition is mediated through competitive interaction with the enzyme CTP:phosphocholine cytidylyltransferase (CT) . The compound causes a translocation of CT from soluble to particulate fractions, indicating a disruption in normal cellular lipid metabolism.
  • Induction of Apoptosis :
    • The compound selectively induces apoptosis in tumor cells while sparing normal cells. This selectivity is attributed to the differential uptake of ET-18-OCH3 by tumor cells compared to normal cells . The mechanism involves the activation of the Fas/CD95 receptor pathway, leading to programmed cell death .
  • Modulation of Cellular Signaling :
    • ET-18-OCH3 has been shown to influence various signaling pathways that are often dysregulated in cancer cells. By restoring apoptotic signaling, it enhances host defense mechanisms against tumors .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Mechanism Effect on Cells
Inhibition of PhosphatidylcholineCompetitive inhibition of CTDecreased membrane integrity
Induction of ApoptosisActivation of Fas/CD95 receptorSelective apoptosis in tumor cells
Modulation of SignalingRestoration of apoptotic pathwaysEnhanced immune response against tumors

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of ET-18-OCH3 on small cell lung carcinoma (SCLC) models. The results indicated that treatment with ET-18-OCH3 led to significant tumor regression and increased survival rates in animal models. The mechanism was primarily through apoptosis induction and inhibition of phosphatidylcholine synthesis .

Case Study 2: Selectivity in Normal vs. Tumor Cells

Research demonstrated that normal human fibroblasts showed resistance to ET-18-OCH3-induced apoptosis due to their inability to uptake the compound effectively. In contrast, tumor cells exhibited high levels of uptake and subsequent apoptosis, highlighting the selective nature of ET-18-OCH3 .

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